molecular formula C11H10N2O3 B1204820 5-(2-Methoxy-benzylidene)-hydantoin

5-(2-Methoxy-benzylidene)-hydantoin

Cat. No.: B1204820
M. Wt: 218.21 g/mol
InChI Key: YOFKIDCKEYKPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxy-benzylidene)-hydantoin, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)6-8-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

YOFKIDCKEYKPNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=O)N2

Synonyms

5-(2-methoxyphenyl)methylenehydantoin
5-o-MPMH

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of o-methoxybenzaldehyde (2.00 g., 14.7 mmoles) and hydantoin (1.47 g., 1 molar ratio) in water (12 ml) was heated to 70°; monoethanolamine (1.35 g., 1.5 molar ratio) was then added. The mixture was heated in an oil bath (90°-92°) and stirred magnetically for 4 hours. Usual workup gave the title compound as an orange solid (2.90 g.), m.p. 174°-179°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

50 g (0.5 mole) of hydantoin, 68.07 l g (0.5 mole) of salicylaldehyde-methyl-ether and 46 g (0.7 mole) of ethanol amine are admixed in 500 ml of water at 70° C. The reaction mixture is worked up as described in Example 2. Thus 90.6 g of the desired compound are obtained, yield 83%, mp.: 178° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
salicylaldehyde methyl-ether
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.